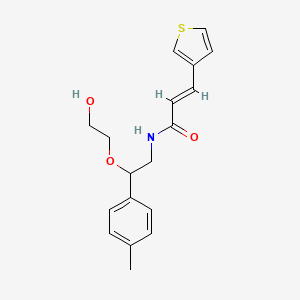

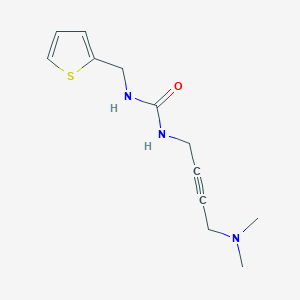

![molecular formula C8H8N4O2 B2392531 Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate CAS No. 1518418-22-8](/img/structure/B2392531.png)

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1518418-22-8 . It has a molecular weight of 192.18 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of related compounds often involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The InChI Code for Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is 1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-3-4-9-5-12(6)7/h3-5H,2H2,1H3 .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving triazolopyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a powder that is stored at room temperature . Its molecular weight is 192.18 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines was induced by C=N bond reduction, highlighting a method for preparing triazolo[4,3-a]pyrimidines, which are important in pharmaceutical chemistry (Lashmanova et al., 2019).

- Cyclocondensation of 2‐Hydrazinoperimidine with diethyl oxalate and ethyl pyruvate demonstrates the synthesis of triazolo and triazino derivatives, showcasing the chemical versatility of hydrazinoperimidine in heterocyclic chemistry (Liu & Chen, 1985).

- New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive were introduced. This emphasizes the role of additives in enhancing the efficiency of synthesizing heterocyclic compounds (Khaligh et al., 2020).

Applications in Tuberculostatic Activity

- Structural analogs of ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate were synthesized and evaluated for tuberculostatic activity, showing the potential of these compounds in developing new antituberculous agents (Titova et al., 2019).

Ring-chain Isomerism

- The study on ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates sheds light on the dynamic behavior of these compounds in solution, which could have implications in material science and drug design (Pryadeina et al., 2008).

Antimicrobial Activity

- The synthesis and evaluation of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their in vitro antibacterial and antifungal activities indicate the potential of these compounds in developing new antimicrobial agents (Mostafa et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .

Mode of Action

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The molecular results revealed that Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate has promising neuroprotective and anti-inflammatory properties . It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a key step in the synthesis of triazolopyrimidines, is catalyzed by acids, bases, and is accelerated by heat or light . The presence of electron-withdrawing groups facilitates the opening of the ring, which is a crucial step in the rearrangement . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other chemical groups .

Eigenschaften

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-3-4-9-5-12(6)7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLRKGHZGPPDCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |

CAS RN |

1518418-22-8 |

Source

|

| Record name | ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

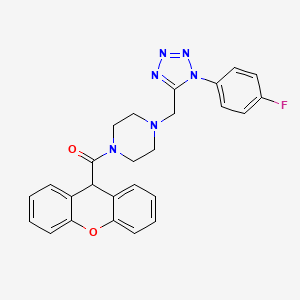

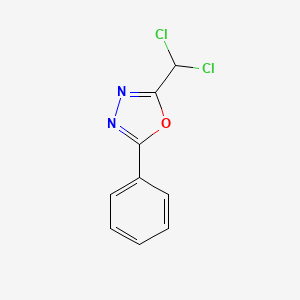

![8-[[Bis(2-methoxyethyl)amino]methyl]-4-(6-chloro-2-oxochromen-3-yl)-7-hydroxychromen-2-one](/img/structure/B2392450.png)

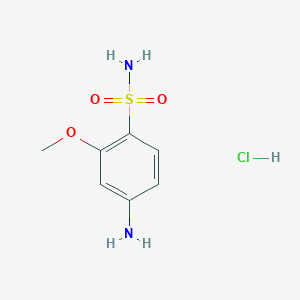

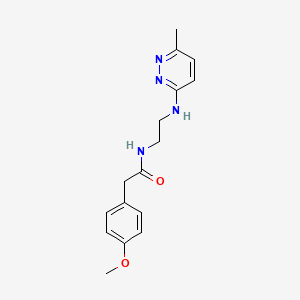

![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide](/img/structure/B2392452.png)

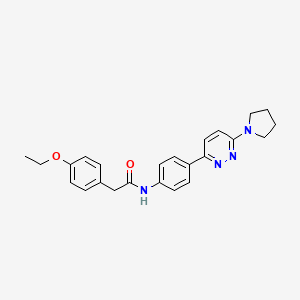

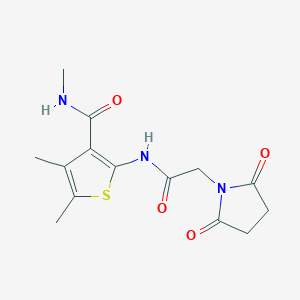

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)

![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)

![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)

![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)